molecular formula C23H23N3O2 B10998340 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B10998340
M. Wt: 373.4 g/mol
InChI Key: LGYAACDRCOUTJQ-UHFFFAOYSA-N
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Description

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a unique structure combining indole and pyridoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridoindole intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(2-methyl-1H-indol-3-yl)ethanone: Similar structure but lacks the pyridoindole moiety.

    1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the methyl group on the indole ring.

Uniqueness

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone is unique due to its combination of indole and pyridoindole structures, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C23H23N3O2/c1-14-17(16-5-3-4-6-20(16)24-14)12-23(27)26-10-9-22-19(13-26)18-11-15(28-2)7-8-21(18)25-22/h3-8,11,24-25H,9-10,12-13H2,1-2H3

InChI Key

LGYAACDRCOUTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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